molecular formula C15H14N2O2S B5010230 N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide

N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide

Cat. No.: B5010230
M. Wt: 286.4 g/mol
InChI Key: NMUWNWFKRQPMAD-UHFFFAOYSA-N
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Description

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like dichloromethane. The reaction mixture is stirred at low temperatures (0°C) initially and then allowed to reach room temperature to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted thiophene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its ability to form hydrogen bonds and coordinate with metal ions enhances its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide is unique due to the presence of the phenylcyclopropane group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for forming diverse chemical interactions and broadens its range of applications in scientific research.

Properties

IUPAC Name

N'-(2-phenylcyclopropanecarbonyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUWNWFKRQPMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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